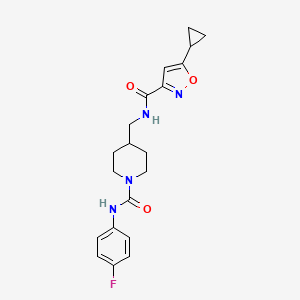
5-cyclopropyl-N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-cyclopropyl-N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide” is a chemical compound1. However, detailed information about this specific compound is not readily available in the retrieved data.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds2. However, specific synthesis methods for this compound are not provided in the available data.Molecular Structure Analysis
Detailed molecular structure analysis requires specific data such as X-ray crystallography or NMR spectroscopy data, which is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available data. However, similar compounds like pinacol boronic esters have been used in various chemical reactions, including protodeboronation2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available data.Scientific Research Applications
Antibacterial Activity
- Research has demonstrated the in vitro and in vivo antibacterial activities of related compounds, highlighting their potential as therapeutic agents against bacterial infections. For instance, compounds like 5-methyl group and 1-cyclopropyl appendage have shown notable antibacterial efficacy (Bouzard et al., 1992).
Electrochemical Properties
- Electrochemical studies of related compounds have been conducted to understand their reduction mechanisms and potential pharmaceutical applications. These studies often involve cyclic voltammetry and spectral studies to explore the electrochemistry of compounds (Srinivasu et al., 1999).
Antimycobacterial Activity
- Certain compounds with similar structures have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis. This includes compounds like 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one (Kumar et al., 2008).
GyrB Inhibitors
- Research in this area has led to the design of molecules that inhibit the Mycobacterium tuberculosis GyrB ATPase, suggesting a role in developing antituberculosis treatments. Notably, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate has been identified as a promising compound in this context (Jeankumar et al., 2013).
Pharmacokinetics and Metabolism
- Investigations into the pharmacokinetics and metabolism of related compounds, like anaplastic lymphoma kinase inhibitors, have provided insights into their systemic clearance and metabolic pathways. This research is crucial for understanding the behavior of these compounds in the body (Teffera et al., 2013).
Antiviral Activities
- Studies on fluoroimidazole derivatives, which are structurally related, have shown inhibitory effects on various virus groups, suggesting potential applications in antiviral therapies (De Cercq & Luczak, 1975).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available data.
Future Directions
The future directions for the research and application of this compound are not specified in the available data.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, further research and data would be required.
properties
IUPAC Name |
5-cyclopropyl-N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c21-15-3-5-16(6-4-15)23-20(27)25-9-7-13(8-10-25)12-22-19(26)17-11-18(28-24-17)14-1-2-14/h3-6,11,13-14H,1-2,7-10,12H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCCUNWTWFAXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2844665.png)
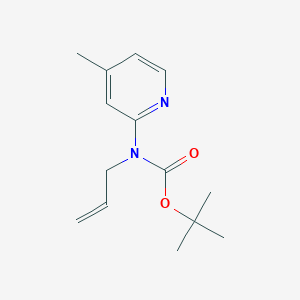
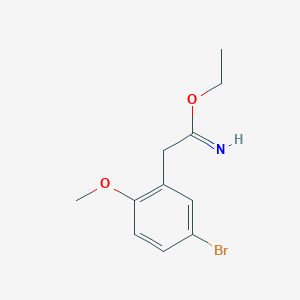
![2-[4-(5-bromo-2-thienyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2844668.png)
![(E)-methyl 2-(5,6-dimethoxy-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2844674.png)
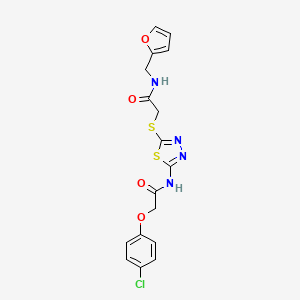
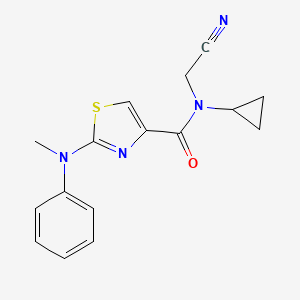
![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844679.png)
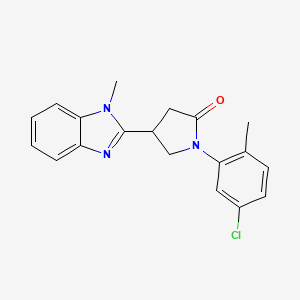
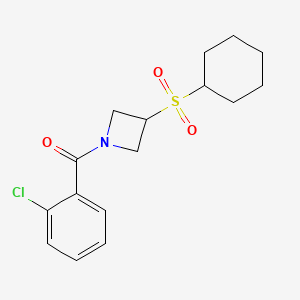
![3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844685.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)
![7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2844688.png)